![molecular formula C8H11N3O3 B2361518 N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide CAS No. 2109228-62-6](/img/structure/B2361518.png)
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide, also known as DPI, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of NADPH oxidases. NADPH oxidases are a family of enzymes that are responsible for the production of reactive oxygen species (ROS) in the body. The inhibition of NADPH oxidases by DPI has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide has been used in a wide range of scientific research applications, including studies of oxidative stress, inflammation, and cell signaling. It has been particularly useful in studies of NADPH oxidase activity, as it can selectively inhibit this enzyme without affecting other sources of ROS production in the body. N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide has also been used to investigate the role of ROS in various disease processes, including cancer, cardiovascular disease, and neurodegenerative disorders.
Mécanisme D'action
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide works by inhibiting the activity of NADPH oxidases, which are enzymes that generate ROS by transferring electrons from NADPH to molecular oxygen. By blocking this process, N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide reduces the production of ROS in the body, which can have a range of effects on cellular signaling pathways and biochemical processes.
Biochemical and Physiological Effects:
The inhibition of NADPH oxidases by N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. For example, it can reduce the production of ROS in immune cells, which can help to prevent inflammation and oxidative damage. N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide has also been shown to inhibit the proliferation of cancer cells and to protect against ischemia-reperfusion injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide in lab experiments is its specificity for NADPH oxidases. This allows researchers to selectively inhibit this enzyme without affecting other sources of ROS production in the body. However, N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide does have some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research on N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide and its effects on NADPH oxidase activity. Some possible areas of investigation include the development of more potent and selective inhibitors of this enzyme, the identification of new targets for N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide in the body, and the exploration of its potential therapeutic applications in various disease processes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide and its mechanisms of action in different cell types and tissues.
Méthodes De Synthèse
N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide can be synthesized using a variety of methods, but one common approach involves the reaction of imidazole-4,5-dicarboxylic acid with ethylenediamine to form the intermediate 2-(2-aminoethyl)imidazole-4,5-dicarboxylic acid. This intermediate is then reacted with acryloyl chloride to form N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide.
Propriétés
IUPAC Name |
N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-2-6(12)9-3-4-11-7(13)5-10-8(11)14/h2H,1,3-5H2,(H,9,12)(H,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCVYXMAFQVUKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C(=O)CNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)

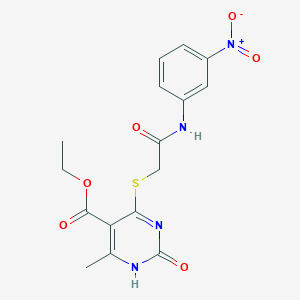
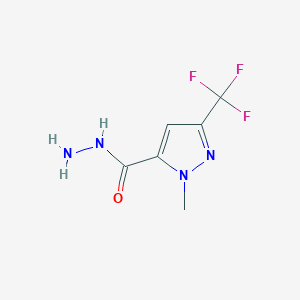
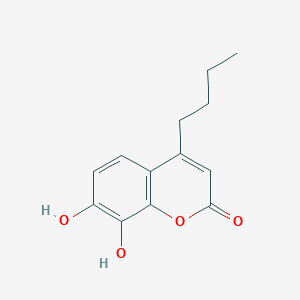
![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)
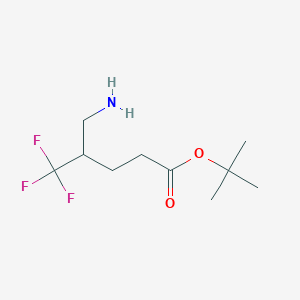
![7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2361451.png)

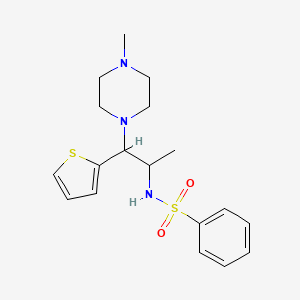
![2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2361455.png)
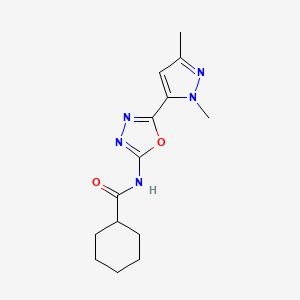

![Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2361458.png)